(2R)-2-Amino-N,N,3,3-tetramethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-N,N,3,3-tetramethylbutanamide is an organic compound with a unique structure that includes an amino group and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-N,N,3,3-tetramethylbutanamide typically involves the reaction of 2-amino-2-methylpropanol with a suitable acylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-N,N,3,3-tetramethylbutanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(2R)-2-Amino-N,N,3,3-tetramethylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-N,N,3,3-tetramethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-N,N,3,3-tetramethylbutanamide: The enantiomer of the compound with similar chemical properties but different biological activity.
N,N-Dimethylbutanamide: A structurally related compound with different functional groups.
2-Amino-2-methylpropanol: A precursor in the synthesis of (2R)-2-Amino-N,N,3,3-tetramethylbutanamide.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2R)-2-amino-N,N,3,3-tetramethylbutanamide |
InChI |
InChI=1S/C8H18N2O/c1-8(2,3)6(9)7(11)10(4)5/h6H,9H2,1-5H3/t6-/m0/s1 |
InChI Key |
WQLVEAXQSUHALO-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)N(C)C)N |
Canonical SMILES |
CC(C)(C)C(C(=O)N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.